molecular formula C9H11IN2O B14811701 4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine

4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine

Cat. No.: B14811701
M. Wt: 290.10 g/mol
InChI Key: HVQUBUAPSGDAPL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine can be achieved through a series of chemical reactions. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a brominated pyridine derivative with an arylboronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group and iodine atom, which confer distinct chemical properties and reactivity. These features make it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

4-cyclopropyloxy-6-iodo-N-methylpyridin-2-amine

InChI

InChI=1S/C9H11IN2O/c1-11-9-5-7(4-8(10)12-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

HVQUBUAPSGDAPL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=C1)OC2CC2)I

Origin of Product

United States

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